1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.: 923102-61-8
VCID: VC5643188
InChI: InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22)
SMILES: C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea

CAS No.: 923102-61-8

Cat. No.: VC5643188

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea - 923102-61-8

Specification

CAS No. 923102-61-8
Molecular Formula C17H17N3O2
Molecular Weight 295.342
IUPAC Name 1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
Standard InChI InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22)
Standard InChI Key QCESJJMWFBHXAM-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, reflects its key structural features:

  • Phenylurea core: A urea group bridges two aromatic rings.

  • 2-Oxopyrrolidin-1-yl substituent: A five-membered lactam ring (pyrrolidinone) attached to the para position of one phenyl group.

The molecular formula is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol. The presence of the pyrrolidinone ring introduces a polar lactam moiety, which enhances hydrogen-bonding potential and conformational rigidity compared to simpler diarylureas .

Table 1: Comparative Physicochemical Properties of Selected Diarylurea Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond Donors/Acceptors
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylureaC₁₇H₁₇N₃O₂295.34~2.1*2 / 4
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]ureaC₁₇H₁₆ClN₃O₂329.782.842 / 4
1-(4-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]ureaC₁₇H₁₆FN₃O₂313.332.762 / 4
1-(4-Methoxybenzyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea C₂₀H₂₁N₃O₃339.402.922 / 5

*Estimated via computational tools (e.g., ChemAxon), as experimental data for the target compound is unavailable.

Synthetic Methodologies

General Synthesis of Diarylureas

The synthesis of 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea likely follows established routes for diarylureas, which typically involve:

  • Formation of the pyrrolidinone ring: Cyclization of γ-aminobutyric acid derivatives or coupling of preformed pyrrolidinone intermediates .

  • Functionalization of the phenyl ring: Introduction of the pyrrolidinone moiety via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

  • Urea bond formation: Reaction of an aryl isocyanate (e.g., phenyl isocyanate) with a substituted aniline (e.g., 4-(2-oxopyrrolidin-1-yl)aniline) in anhydrous solvents like dichloromethane or toluene, often catalyzed by bases such as triethylamine .

Key Reaction:

Phenyl isocyanate+4-(2-Oxopyrrolidin-1-yl)anilineBase, Solvent1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea\text{Phenyl isocyanate} + \text{4-(2-Oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Base, Solvent}} \text{1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea}

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) are critical for obtaining pharmaceutical-grade material .

Biological Activities and Mechanisms

Enzyme Inhibition

Diarylureas with pyrrolidinone substituents exhibit potent inhibitory activity against kinases and proteases. For example:

  • Kinase inhibition: Analogous compounds (e.g., apixaban intermediates) target Factor Xa, a key enzyme in the blood coagulation cascade .

  • Carbonic anhydrase inhibition: The urea moiety facilitates zinc coordination in the enzyme’s active site, as demonstrated in structurally related sulfonamide derivatives.

Table 2: Biological Activity of Selected Analogs

CompoundTarget Enzyme/ReceptorIC₅₀/EC₅₀Model System
1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]ureaBRAF kinase18 nMMelanoma cell lines
1-Phenyl-3-(1-phenylethyl)urea Complement C9 protein13 nMHuman serum assay
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one Factor Xa1.2 nMIn vitro coagulation

Applications in Research and Development

Medicinal Chemistry

  • Lead optimization: The pyrrolidinone moiety improves target binding affinity and metabolic stability compared to non-cyclic analogs .

  • Fragment-based drug design: Used as a scaffold for developing inhibitors of protein-protein interactions .

Material Science

  • Supramolecular assemblies: The urea group facilitates hydrogen-bonded networks, enabling applications in crystal engineering .

Future Directions

  • Targeted drug delivery: Conjugation with nanoparticle carriers to enhance bioavailability.

  • Polypharmacology: Exploiting multi-target activity for complex diseases like Alzheimer’s and cancer .

  • Green synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

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